Uracil-13C,15N2
Overview
Description
Uracil-13C,15N2 is a stable isotope-labeled compound of uracil, a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of RNA. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 atoms, which makes it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Uracil-13C,15N2 is a labeled form of uracil, a common and naturally occurring pyrimidine derivative . It is one of the four nucleobases in the nucleic acid of RNA . The primary targets of uracil are adenine residues in RNA, where it binds via hydrogen bonds .
Mode of Action
This compound, like its unlabeled counterpart, interacts with its targets (adenine residues) through hydrogen bonding . This interaction is crucial for the structure of RNA and the proper coding for proteins.
Biochemical Pathways
Uracil is a fundamental component of RNA and plays a significant role in various biochemical pathways. It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group . These conversions are essential steps in the synthesis and function of RNA.
Pharmacokinetics
They are expected to be metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in RNA. By binding to adenine residues, it contributes to the structure of RNA and influences the coding for proteins. This can have wide-ranging effects on cellular function and physiology .
Biochemical Analysis
Biochemical Properties
Uracil-13C,15N2 plays a crucial role in biochemical reactions. It binds to adenine via hydrogen bonds . It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the uracil molecule. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the uracil ring structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to isolate the labeled compound. The process is designed to meet the stringent requirements for isotopic purity and chemical purity, often exceeding 98% for both carbon-13 and nitrogen-15 .
Chemical Reactions Analysis
Types of Reactions
Uracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to uracil derivatives with higher oxidation states.
Reduction: Formation of dihydro-uracil derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products
The major products formed from these reactions include various uracil derivatives, such as 5-bromouracil, 5-fluorouracil, and dihydro-uracil. These derivatives are often used in further research and applications .
Scientific Research Applications
Uracil-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies and reaction mechanisms.
Biology: Employed in nucleic acid research to study RNA synthesis and degradation.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of uracil-based drugs.
Industry: Applied in the production of labeled compounds for various industrial processes
Comparison with Similar Compounds
Uracil-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in research applications. Similar compounds include:
Uracil-15N2: Labeled with nitrogen-15 only.
Uracil-13C: Labeled with carbon-13 only.
5-Bromouracil: A halogenated derivative used in mutagenesis studies.
5-Fluorouracil: A fluorinated derivative used in cancer treatment .
These compounds share some applications but differ in their specific uses and the type of isotopic labeling, making this compound particularly valuable for comprehensive studies involving both carbon and nitrogen tracking.
Properties
IUPAC Name |
(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-VMGGCIAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH][13C](=O)[15NH]C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584446 | |
Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181517-11-3 | |
Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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